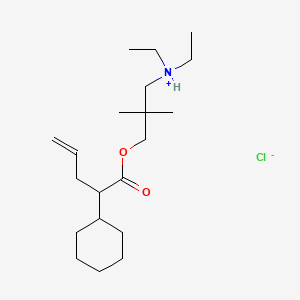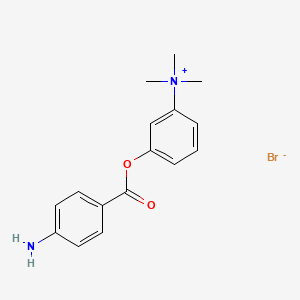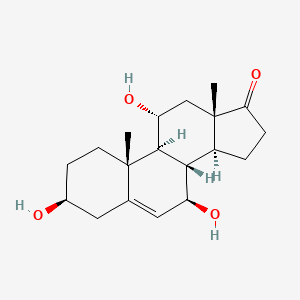
(3beta)-3,7,11-Trihydroxyandrost-5-en-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta)-3,7,11-Trihydroxyandrost-5-en-17-one is a steroidal compound that belongs to the class of androstane derivatives. This compound is characterized by the presence of three hydroxyl groups at positions 3, 7, and 11, and a ketone group at position 17 on the androstane skeleton. It is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3beta)-3,7,11-Trihydroxyandrost-5-en-17-one typically involves multi-step organic reactions One common method includes the hydroxylation of androst-5-en-17-one at the 3, 7, and 11 positions This can be achieved using specific hydroxylating agents under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial transformation of precursor steroids. Specific strains of microorganisms can be employed to introduce hydroxyl groups at the desired positions through enzymatic reactions. This method is advantageous due to its selectivity and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction of the ketone group at position 17 can yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3,7,11-triketone derivatives.
Reduction: Formation of 17-hydroxy derivatives.
Substitution: Formation of halogenated or esterified derivatives.
Scientific Research Applications
(3beta)-3,7,11-Trihydroxyandrost-5-en-17-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of (3beta)-3,7,11-Trihydroxyandrost-5-en-17-one involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of enzymes involved in steroid metabolism and influence signaling pathways related to cell growth and differentiation. The compound’s hydroxyl groups play a crucial role in its binding affinity and biological activity.
Comparison with Similar Compounds
3beta-Hydroxyandrost-5-en-17-one: A precursor in the biosynthesis of various steroid hormones.
Uniqueness: (3beta)-3,7,11-Trihydroxyandrost-5-en-17-one is unique due to the presence of three hydroxyl groups, which confer distinct chemical reactivity and biological properties compared to other androstane derivatives. Its specific hydroxylation pattern allows for unique interactions with biological targets and potential therapeutic applications.
Properties
CAS No. |
537718-07-3 |
|---|---|
Molecular Formula |
C19H28O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(3S,7R,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O4/c1-18-6-5-11(20)7-10(18)8-13(21)16-12-3-4-15(23)19(12,2)9-14(22)17(16)18/h8,11-14,16-17,20-22H,3-7,9H2,1-2H3/t11-,12-,13-,14+,16+,17-,18-,19-/m0/s1 |
InChI Key |
CQUBIKORFIDREA-IPZNYZOQSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=C[C@@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)O)O)O |
Canonical SMILES |
CC12CCC(CC1=CC(C3C2C(CC4(C3CCC4=O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


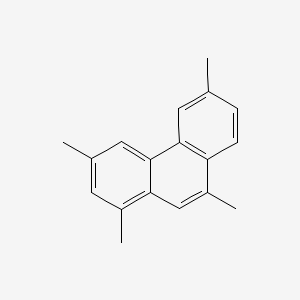
![[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate](/img/structure/B13777445.png)
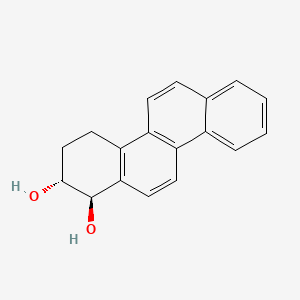
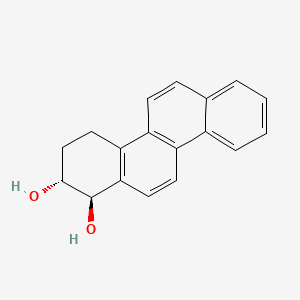
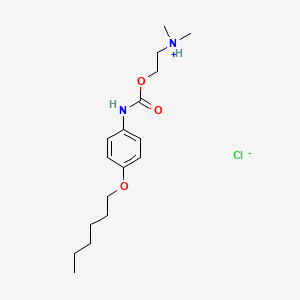
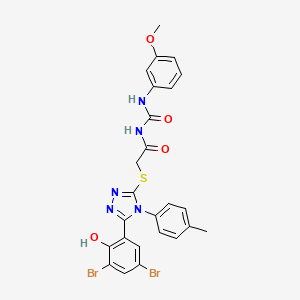
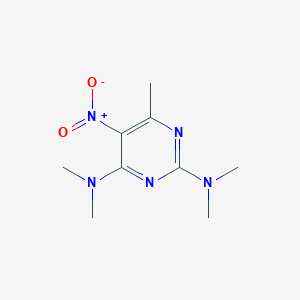
![1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-](/img/structure/B13777488.png)
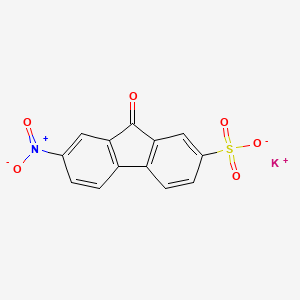
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane](/img/structure/B13777496.png)
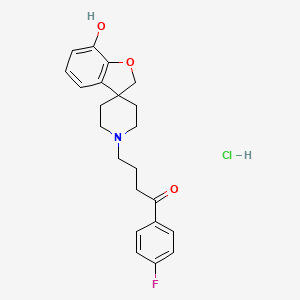
![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)
